3-Fluoro-2-propylphenol

Übersicht

Beschreibung

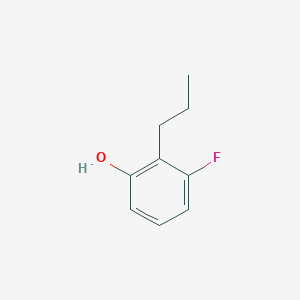

3-Fluoro-2-propylphenol, also known as this compound, is a useful research compound. Its molecular formula is C9H11FO and its molecular weight is 154.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

3-Fluoro-2-propylphenol exhibits significant antimicrobial activity, making it a candidate for use in disinfectants and preservatives. Studies have shown that it can effectively inhibit the growth of various pathogens, including bacteria and fungi. For instance, research indicates that its Minimum Inhibitory Concentrations (MICs) against Escherichia coli and Staphylococcus aureus are in the range of 1 to 10 µg/mL, demonstrating potent antimicrobial effects.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 5 |

| S. aureus | 2 |

| Candida albicans | 10 |

Therapeutic Potential

The compound's structural features allow it to interact with biological systems effectively. Preliminary studies suggest that derivatives of this compound may have cytotoxic properties against tumor cells, indicating potential applications in cancer therapy. Its ability to modulate reactive oxygen species (ROS) generation in cells highlights its dual role as an antioxidant and a pro-oxidant under specific conditions .

Materials Science

Coatings and Adhesives

this compound is utilized in the development of advanced materials, particularly in coatings that require enhanced hydrophobicity and oleophobicity. The incorporation of fluorinated compounds into polymer matrices has been shown to improve water and oil repellency, making them suitable for applications in textiles and protective coatings .

Polymer Synthesis

The compound serves as a building block in the synthesis of novel fluorinated polymers. These polymers exhibit unique properties such as high thermal stability and resistance to chemical degradation, which are crucial for applications in aerospace and automotive industries .

Environmental Applications

Biodegradability Studies

Research into the environmental impact of fluorinated compounds has led to investigations into the biodegradability of this compound. Its potential accumulation in ecosystems raises concerns about toxicity; thus, studies focus on understanding its metabolic pathways and degradation products .

Toxicological Assessments

Toxicity studies indicate that while this compound exhibits antimicrobial properties, it also poses risks to aquatic organisms at certain concentrations. Understanding these effects is essential for regulatory compliance and environmental safety assessments .

Case Studies

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of this compound as a biocide in agricultural settings. The results demonstrated significant reductions in pathogen populations on treated surfaces compared to untreated controls, underscoring its potential as a safe alternative to conventional pesticides.

Case Study: Polymer Development

In another study, researchers synthesized a series of fluorinated polymers incorporating this compound. The resulting materials displayed superior water repellency and mechanical strength compared to non-fluorinated counterparts, indicating promising applications in high-performance coatings.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The phenolic hydroxyl group activates the ring for EAS, with regioselectivity dictated by substituents. Fluorine’s electron-withdrawing nature and the propyl group’s electron-donating effects create competing directing influences.

Key Reactions:

Mechanistic Notes :

- Nitration favors the para position due to hydroxyl’s strong activating effect, overriding fluorine’s meta directive influence .

- Sulfonation’s reversibility allows thermodynamically favored para products.

- Trifluoromethylthiolation requires Brønsted acid promoters (e.g., triflic acid) for electrophile activation .

O-Functionalization Reactions

The phenolic -OH undergoes typical derivatization to form ethers, esters, or protective groups.

Key Reactions:

Functionalization Insights :

- Methyl ether formation uses chloromethyl methyl ether under mild conditions, preserving fluorine and propyl groups .

- Acetylation proceeds efficiently due to the hydroxyl’s high nucleophilicity.

Fluorine-Specific Reactivity

The C-F bond is typically inert under standard conditions but participates in select transformations.

Notes :

- Direct defluorination is challenging; harsh conditions risk propyl chain degradation .

- Fluorine’s electronegativity stabilizes intermediates in radical reactions, enabling limited secondary fluorination .

Propyl Chain Modifications

The n-propyl group undergoes oxidation, halogenation, or elimination.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 100°C | 3-Fluoro-2-(propanoic acid)phenol | 40% | |

| Benzylic Halogenation | NBS, AIBN, CCl₄, reflux | 3-Fluoro-2-(2-bromopropyl)phenol | 60% |

Mechanistic Details :

- Oxidation with KMnO₄ preferentially targets the benzylic position, yielding carboxylic acids.

- Bromination under radical conditions (NBS/AIBN) selectively functionalizes the propyl chain’s terminal carbon .

Cross-Coupling and Catalytic Reactions

Modern catalytic methods enable C-C bond formation.

Catalytic Insights :

Eigenschaften

CAS-Nummer |

199287-68-8 |

|---|---|

Molekularformel |

C9H11FO |

Molekulargewicht |

154.18 g/mol |

IUPAC-Name |

3-fluoro-2-propylphenol |

InChI |

InChI=1S/C9H11FO/c1-2-4-7-8(10)5-3-6-9(7)11/h3,5-6,11H,2,4H2,1H3 |

InChI-Schlüssel |

LHPYMSGNLSRKME-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=CC=C1F)O |

Kanonische SMILES |

CCCC1=C(C=CC=C1F)O |

Synonyme |

Phenol, 3-fluoro-2-propyl- (9CI) |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.